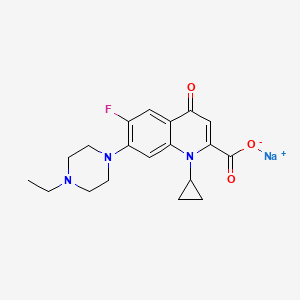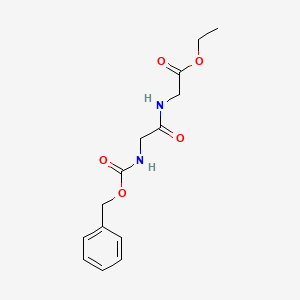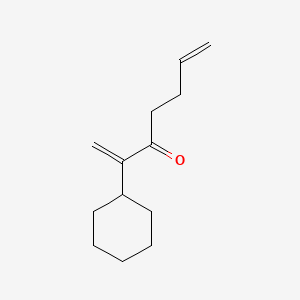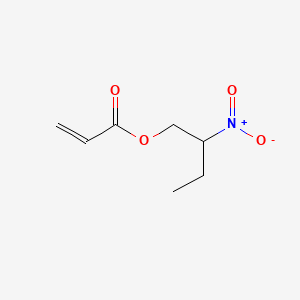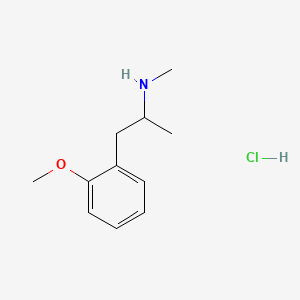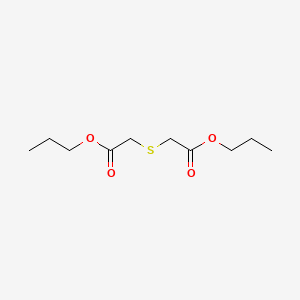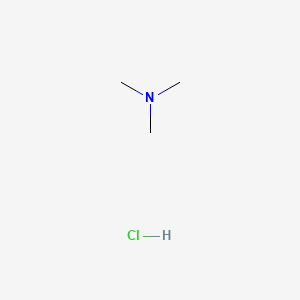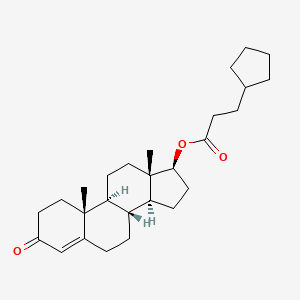
Testosterone cypionate
概要
説明
Testosterone cypionate is an oil-soluble 17 (beta)-cyclopentylpropionate ester of the androgenic hormone testosterone . It is a white or creamy white crystalline powder, odorless or nearly so and stable in air . It is insoluble in water, freely soluble in alcohol, chloroform, dioxane, ether, and soluble in vegetable oils . The chemical name for this compound is androst-4-en-3-one, 17- (3-cyclopentyl-1-oxopropoxy)-, (17ß)- .
Synthesis Analysis
Testosterone and its derivatives are synthesized from androstenedione, its key starting material . The route of synthesis of testosterone is described in numerous patents .Molecular Structure Analysis
The molecular formula of this compound is C27H40O3, and the molecular weight is 412.61 .Chemical Reactions Analysis
This compound may raise your risk of developing blood clots in your lungs or the deep veins of your legs . It can also cause higher fasting insulin levels and impaired glucose tolerance .Physical And Chemical Properties Analysis
This compound is a white or creamy white crystalline powder, odorless or nearly so and stable in air . It is insoluble in water, freely soluble in alcohol, chloroform, dioxane, ether, and soluble in vegetable oils .科学的研究の応用
Impact on HIV+ Men and Mood Disorders
Research indicates that testosterone cypionate has significant antidepressant effects in HIV+ men with hypogonadism, demonstrating improved mood among study participants. This study utilized biweekly intramuscular injections, highlighting the potential mental health benefits in addition to physical health improvements in this demographic (Rabkin, Wagner, & Rabkin, 1996).
Role in Erectile Function and Androgen Insufficiency
A comprehensive review of basic research and clinical data suggests that this compound plays a crucial role in managing erectile dysfunction and androgen insufficiency. The findings underscore the hormone's essential function in regulating erectile physiology and propose a new clinical paradigm for treating men with these conditions (Traish, Goldstein, & Kim, 2007).
Historical and Biological Overview
A historical review of testosterone provides insights into its discovery and medical applications, including the development of this compound. This narrative outlines testosterone's wide-ranging effects on human physiology and its enduring subject of research and controversy over the years (Freeman, Bloom, & McGuire, 2001).
Testosterone as a "Social Hormone"
Investigations into testosterone's causal influence on human social behaviors reveal its significant role in the search for and maintenance of social status. This research suggests that this compound, among other forms, may influence social interactions, potentially through its effects on status-seeking behaviors (Eisenegger, Haushofer, & Fehr, 2011).
Metabolic Hormone Functions
Testosterone is identified as a key metabolic hormone, influencing carbohydrate, fat, and protein metabolism. Deficiency in testosterone, which can be treated with this compound, is linked to metabolic syndrome, type 2 diabetes, and cardiovascular risk, underscoring its importance beyond reproductive functions (Kelly & Jones, 2013).
作用機序
Target of Action
Testosterone cypionate, a synthetic derivative of testosterone, primarily targets the androgen receptors within cells . These receptors are found in various tissues throughout the body, including muscle and fat tissue, the brain, and certain endocrine glands . The primary role of these receptors is to bind with androgens, like testosterone, to regulate gene transcription and produce a variety of physiological effects .
Mode of Action
Upon administration, this compound is processed by enzymes in the bloodstream, which break the bond between the cypionate ester moiety and the testosterone . Once separated, the testosterone can bind to the androgen receptors within cells . This binding activates a series of processes that ultimately lead to an increase in protein synthesis in the muscle tissue . Protein synthesis is the process by which the body produces new proteins, which are the building blocks of muscle .
Biochemical Pathways
This compound affects several biochemical pathways. It is metabolized to 17-keto steroids through two different pathways . Additionally, testosterone can either directly exert effects on target tissues or be metabolized by 5α-reductase into DHT or aromatized to estradiol (E2) . Both testosterone and DHT bind to an androgen receptor; however, DHT has a stronger binding affinity than testosterone and may have more androgenic effect in certain tissues at lower levels .
Pharmacokinetics
This compound exhibits high bioavailability when administered intramuscularly . It is metabolized in the liver and has an elimination half-life of approximately 8 days . About 90% of the compound is excreted in urine, and 6% is excreted in feces . These pharmacokinetic properties contribute to the compound’s slow rate of release after injection and longer half-life, which is beneficial compared to other testosterone derivatives .
Result of Action
The molecular and cellular effects of this compound’s action are diverse. It promotes the growth and maturation of male sex organs and the maintenance of secondary sex characteristics . It also stimulates protein synthesis, leading to the growth of muscle tissue . Additionally, this compound can reduce the threshold for aggressive behavior in men .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, heat can affect the stability of the compound . Furthermore, the relative potency of the androgenic and anabolic effects of this compound can depend on various factors and is a topic of ongoing research .
Safety and Hazards
生化学分析
Biochemical Properties
Testosterone cypionate plays a significant role in biochemical reactions. It is an agonist of the androgen receptor (AR), the biological target of androgens like testosterone and dihydrotestosterone (DHT) . Once separated from its cypionate ester moiety by enzymes in the bloodstream, testosterone is metabolized to 17-keto steroids through two different pathways .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism . It is converted by the body to testosterone that has both androgenic effects and anabolic effects, making it useful for producing masculinization .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It binds to the androgen receptor, but it can also be metabolized by 5α-reductase into DHT or aromatized to estradiol (E2) . Both testosterone and DHT bind to an androgen receptor; however, DHT has a stronger binding affinity than testosterone and may have more androgenic effect in certain tissues at lower levels .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. It has a long elimination half-life of about 8 days . It can be detected in the body for several weeks after the last dose .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. A study showed that supraphysiological doses of this compound have been associated with possible nerve tissue damage and behavioral effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. After being processed by enzymes in the bloodstream, testosterone is metabolized to 17-keto steroids through two different pathways .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It is given by injection into muscle or subcutaneously, once every one to four weeks, depending on clinical indication .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are complex and depend on its conversion to testosterone and subsequent interactions with androgen receptors .
特性
IUPAC Name |
[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] 3-cyclopentylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H40O3/c1-26-15-13-20(28)17-19(26)8-9-21-22-10-11-24(27(22,2)16-14-23(21)26)30-25(29)12-7-18-5-3-4-6-18/h17-18,21-24H,3-16H2,1-2H3/t21-,22-,23-,24-,26-,27-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPFVBGJFAYZEBE-ZLQWOROUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2OC(=O)CCC4CCCC4)CCC5=CC(=O)CCC35C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC(=O)CCC4CCCC4)CCC5=CC(=O)CC[C@]35C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H40O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901015617 | |
| Record name | Testosterone cypionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901015617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Insoluble | |
| Details | 'FDA label' | |
| Record name | Testosterone cypionate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13943 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
The effects of testosterone in humans and other vertebrates occur by way of two main mechanisms: by activation of the androgen receptor (directly or as DHT), and by conversion to estradiol and activation of certain estrogen receptors. Free testosterone (T) is transported into the cytoplasm of target tissue cells, where it can bind to the androgen receptor, or can be reduced to 5-alpha-dihydrotestosterone (DHT) by the cytoplasmic enzyme 5-alpha-reductase. DHT binds to the same androgen receptor even more strongly than T, so that its androgenic potency is about 2.5 times that of T. The T-receptor or DHT-receptor complex undergoes a structural change that allows it to move into the cell nucleus and bind directly to specific nucleotide sequences of the chromosomal DNA. The areas of binding are called hormone response elements (HREs), and influence transcriptional activity of certain genes, producing the androgen effects. | |
| Record name | Testosterone cypionate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13943 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS RN |
58-20-8 | |
| Record name | Testosterone cypionate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58-20-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Testosterone cypionate [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000058208 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Testosterone cypionate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13943 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Testosterone cypionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901015617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 17β-hydroxyandrost-4-en-3-one cyclopentylpropionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.335 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TESTOSTERONE CYPIONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M0XW1UBI14 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
98-104ºC | |
| Details | 'MSDS' | |
| Record name | Testosterone cypionate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13943 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



